Cas no 76979-31-2 (4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo-)

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a thiazolidinone core with a 3-methoxyphenyl substituent at the 5-position and a thioxo group at the 2-position. This structure imparts potential reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the methoxyphenyl group enhances its lipophilicity, which may improve membrane permeability in drug design applications. The thioxo functionality offers versatility for further derivatization, enabling the synthesis of diverse analogs. Its well-defined molecular framework supports structure-activity relationship studies, particularly in the development of antimicrobial, anti-inflammatory, or anticancer agents. The compound's stability and synthetic accessibility further contribute to its utility in medicinal chemistry.
4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo- structure
76979-31-2 structure
Product name:4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo-
CAS No:76979-31-2
MF:C11H9NO2S2
Molecular Weight:251.32466
CID:580200
PubChem ID:1551238

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo- 化学的及び物理的性質

名前と識別子

    • 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo-
    • (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • AKOS003311964
    • DTXSID20364358
    • MLS002704100
    • (Z)-5-(3''-Methoxybenzylidene)-2-thioxothiazolidin-4-one
    • SCHEMBL2633099
    • NSC108925
    • AKOS000543883
    • BDBM50241489
    • 81154-15-6
    • (Z)-5-(3-methoxybenzylidene)-2-thioxothiazolidin-4-one
    • UKV
    • (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
    • CHEMBL402427
    • Z44301503
    • SR-01000369262
    • 76979-31-2
    • NS-00057
    • NSC-108925
    • 5-(3-methoxybenzylidene)-2-thioxothiazolidin-4-one
    • SR-01000369262-1
    • インチ: InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
    • InChIKey: ZXBRDIMYFRPBGK-TWGQIWQCSA-N
    • SMILES: COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2

計算された属性

  • 精确分子量: 251.007
  • 同位素质量: 251.007
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 95.7Ų

じっけんとくせい

  • 密度みつど: 1.42
  • Boiling Point: 403.1°C at 760 mmHg
  • フラッシュポイント: 197.6°C
  • Refractive Index: 1.699
  • PSA: 102.76000
  • LogP: 2.03090

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AI86546-500mg
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
76979-31-2 >95%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI86546-1mg
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
76979-31-2 >95%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI86546-10mg
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
76979-31-2 >95%
10mg
$240.00 2024-04-19
Chemenu
CM525184-1g
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
76979-31-2 95%
1g
$454 2023-03-04
A2B Chem LLC
AI86546-5mg
5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one
76979-31-2 >95%
5mg
$214.00 2024-04-19

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo- 関連文献

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo-に関する追加情報

Professional Introduction to 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo (CAS No. 76979-31-2)

4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo, identified by its CAS number 76979-31-2, is a heterocyclic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and oxygen atoms. The presence of a methylene bridge at the 5-position and a 3-methoxyphenyl group further enhances its structural complexity and potential biological activity.

The structural motif of 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo makes it a versatile scaffold for drug discovery and development. The thioxo group at the 2-position introduces a reactive site that can participate in various chemical transformations, while the aromatic ring system provided by the 3-methoxyphenyl moiety contributes to hydrophobic interactions and influences binding affinity to biological targets. These features have positioned this compound as a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in thiazolidinone derivatives due to their demonstrated pharmacological properties. Studies have shown that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo may confer unique properties that distinguish it from other derivatives, making it an attractive subject for structural-activity relationship (SAR) studies.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting kinases, 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo could potentially modulate these pathways and restore normal cellular function. Preliminary computational studies have suggested that the methoxyphenyl group may interact with key residues in the kinase active site, thereby inhibiting its activity.

The synthesis of 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thioxo group at the 2-position is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds essential for this compound's structure.

Evaluation of the pharmacokinetic properties of 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo is another critical aspect of its development. Factors such as solubility, stability, and metabolic clearance must be carefully considered to assess its potential as a drug candidate. In vitro studies have begun to explore these parameters, providing valuable insights into how this compound behaves within biological systems. For instance, preliminary data suggest that it exhibits moderate solubility in water and organic solvents, which could facilitate its formulation into various dosage forms.

The impact of computational chemistry on the study of 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. These predictions are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development. Additionally, virtual screening methods have been used to identify potential analogs with enhanced activity or improved pharmacokinetic profiles.

In conclusion, 4-Thiazolidinone,5-[(3-methoxyphenyl)methylene]-2-thioxo (CAS No. 76979-31-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further investigation. As our understanding of its properties continues to grow, so too does its promise as a therapeutic agent. Future studies will likely focus on refining its synthesis, evaluating its pharmacokinetic profile, and exploring its interactions with biological targets to unlock its full therapeutic potential.

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